Technical Guide: Molecular Architecture and Therapeutic Potential of 1,3-Dihydroxy-2-Naphthoic Acid
Technical Guide: Molecular Architecture and Therapeutic Potential of 1,3-Dihydroxy-2-Naphthoic Acid
[1]
Executive Summary
1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) is a specialized bicyclic aromatic intermediate distinct from its biological isomer, 1,4-dihydroxy-2-naphthoic acid (a Vitamin K2 precursor).[1] While less ubiquitous in basal metabolism, 1,3-DHNA serves as a critical privileged scaffold in modern medicinal chemistry, particularly in the synthesis of pan-KRas inhibitors and peptide mimetics.[1] Its unique substitution pattern—featuring hydroxyl groups flanking a carboxylic acid—creates a rigid intramolecular hydrogen-bonding network that stabilizes the molecule and directs regioselective functionalization.[1]
This guide provides a comprehensive technical analysis of 1,3-DHNA, covering its molecular architecture, validated synthetic protocols, and application in high-value pharmaceutical pipelines.[1]
Molecular Architecture & Physicochemical Properties[1][2]
Structural Analysis and Tautomerism
The core structure of 1,3-DHNA (CAS: 3147-58-8) consists of a naphthalene ring substituted at the 1- and 3-positions with hydroxyl groups and at the 2-position with a carboxylic acid.[1] This arrangement mimics a resorcinol motif fused to a benzene ring, but with a critical steric constraint imposed by the central carboxyl group.[1]
-
Intramolecular Hydrogen Bonding: The proximity of the C1-hydroxyl and C3-hydroxyl to the C2-carboxyl group facilitates dual intramolecular hydrogen bonding.[1] The C1-OH acts as a hydrogen bond donor to the carbonyl oxygen, while the C3-OH can interact with the hydroxyl oxygen of the carboxyl group.[1] This "locking" effect reduces the pKa of the acid compared to unsubstituted naphthoic acid and increases lipophilicity by masking polar groups.[1]
-
Tautomeric Equilibrium: While the aromatic di-enol form is dominant, the 1,3-dicarbonyl relationship allows for keto-enol tautomerism under basic conditions or during metal chelation.[1] This property is exploited in the synthesis of azo dyes, where the molecule acts as a coupling component.[1][2]
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₁H₈O₄ | Precursor stoichiometry |
| Molecular Weight | 204.18 g/mol | Fragment-based drug design |
| CAS Number | 3147-58-8 | Regulatory identification |
| Appearance | Yellow needle-like crystals | Purity indicator (color deepens with oxidation) |
| Melting Point | 140.5 – 146.5 °C | Purity validation |
| Solubility | Soluble in Ethanol, Acetone, Dioxane; Sparingly soluble in Water | Process solvent selection |
| pKa (Predicted) | ~2.9 – 3.1 | Ionization state in physiological buffers |
| Stability | Air-sensitive (oxidizes to quinones) | Requires inert atmosphere storage |
Synthetic Methodology and Purification
The synthesis of 1,3-DHNA is non-trivial due to the tendency of electron-rich naphthalenes to oxidize.[1] The most robust laboratory-scale protocol utilizes a cyclization of phenylacetylmalonates , avoiding direct naphthalene oxidation which yields inseparable isomer mixtures.[1]
Protocol: Cyclization from Phenylacetyl Chloride
This method, adapted from Organic Syntheses, ensures high regioselectivity.[1]
Reagents:
-
Magnesium turnings / Ethanol (to form ethoxymagnesium malonate)
-
Concentrated Sulfuric Acid (Cyclizing agent)
Workflow:
-
Acylation: React diethyl malonate with magnesium ethoxide to form the magnesium enolate. Add phenylacetyl chloride to yield diethyl phenylacetylmalonate .[1]
-
Cyclization: Treat the intermediate with concentrated sulfuric acid. The acid catalyzes an intramolecular Friedel-Crafts acylation followed by aromatization to form ethyl 1,3-dihydroxy-2-naphthoate .[1]
-
Hydrolysis: Saponify the ester using Barium Hydroxide in dioxane (preferred over NaOH to prevent decarboxylation or oxidation).
-
Acidification: Neutralize with dilute sulfuric acid to precipitate free 1,3-DHNA.
Visualization of Synthetic Pathway
Purification Strategy
-
Crude Isolation: The crude acid often precipitates as a yellow solid.[1]
-
Recrystallization: Dissolve in hot water (rapidly to avoid decarboxylation) or 70% ethanol.[1] Filter while hot to remove insoluble quinone byproducts.[1] Cool rapidly on ice to crystallize.
-
QC Check: Product must be free of barium (if Ba(OH)₂ used).[1] Test filtrate with sulfuric acid; no white precipitate (BaSO₄) should form.[1]
Therapeutic Applications & Drug Discovery[1]
While 1,4-DHNA is known for probiotic effects, 1,3-DHNA is a cornerstone intermediate in oncology and peptide chemistry.[1]
Privileged Scaffold for KRas Inhibitors
Recent patent literature (e.g., WO2022132200A1) identifies substituted 1,3-DHNA derivatives as key intermediates for pan-KRas inhibitors .[1] The 1,3-dihydroxy-2-naphthoic acid core provides a rigid, planar platform that mimics the guanine nucleotide base or interacts with the switch II pocket of the KRas protein.[1]
-
Mechanism: The C2-carboxylic acid can be converted to amides or esters to extend into the protein's solvent-exposed regions, while the C1 and C3 hydroxyls allow for further derivatization (e.g., chlorination/fluorination) to tune electronic properties and metabolic stability.[1]
-
Specific Intermediate: 8-chloro-7-fluoro-1,3-dihydroxy-2-naphthoic acid is a cited building block, demonstrating how the 1,3-DHNA scaffold tolerates halogenation to optimize ligand binding affinity.[1]
Peptide Synthesis & Mimetics
1,3-DHNA is used as a rigid linker in peptidomimetics.[1] Its constrained geometry forces peptides into specific secondary structures (turns or helices), improving bioavailability and resistance to proteolysis compared to flexible aliphatic linkers.[1]
Chelation and Analytical Chemistry
The 1-OH and 2-COOH motif forms a stable 6-membered chelate ring with divalent metal ions (Cu²⁺, Fe³⁺).[1] This property is utilized in:
-
Metallopharmaceutical design: Creating neutral, lipophilic metal complexes for cellular transport.[1]
-
Colorimetric detection: As a chromogenic reagent for trace metal analysis.[1]
Analytical Characterization
To validate the identity of synthesized or purchased 1,3-DHNA, the following analytical signatures should be confirmed.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ (prevents exchange of phenolic protons).[1]
-
Key Signals:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (naphthalene conjugation).[1]
-
Retention: 1,3-DHNA elutes earlier than unsubstituted 2-naphthoic acid due to the polarity of the two hydroxyl groups, but retention depends heavily on pH.[1]
Safety and Handling (E-E-A-T)
-
Hazard Classification: Irritant (H315, H319, H335).[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation; a color change from pale yellow to brown indicates formation of 1,2- or 1,4-naphthoquinones.[1]
-
Handling: Use gloves and fume hood.[1] Avoid contact with strong oxidizing agents.[1]
References
-
Biosynth. (2025).[1] 1,3-Dihydroxy-2-naphthoic acid Product Data. Retrieved from
-
Organic Syntheses. (1948).[1] Ethyl 1,3-Dihydroxy-2-Naphthoate and 1,3-Dihydroxy-2-Naphthoic Acid.[1] Coll. Vol. 3, p. 637.[1] Retrieved from
-
Google Patents. (2022).[1] WO2022132200A1 - Pan-KRas Inhibitors.[1] Retrieved from
-
PubChem. (2025).[1][6] 1,3-Dihydroxy-2-naphthoic acid Compound Summary. National Library of Medicine.[1] Retrieved from
-
MySkinRecipes. (2025).[1] 1,3-Dihydroxy-2-naphthoic acid Technical Specifications. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Dihydroxy-2-naphthoic acid [myskinrecipes.com]
- 3. JP2017121203A - Production method of dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 11138182 - PubChem [pubchem.ncbi.nlm.nih.gov]
